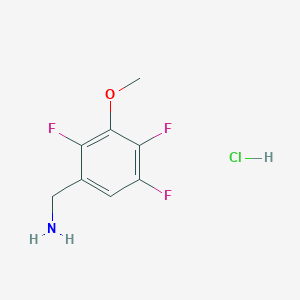
1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of trifluoromethyl and methoxy groups attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,4,5-trifluoro-3-methoxybenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using methanamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups onto the aromatic ring.
科学的研究の応用
1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and receptor binding.
Industry: It can be used in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl and methoxy groups can enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- **1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride
- **4-(1,2,4,5-Tetrazin-3-yl)phenyl)methanamine hydrochloride
Uniqueness
1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride is unique due to the specific arrangement of trifluoromethyl and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various fields.
生物活性
1-(2,4,5-Trifluoro-3-methoxyphenyl)methanamine hydrochloride (CAS No. 2624138-30-1) is a chemical compound characterized by its unique trifluoromethoxy and methanamine groups. Its structural properties suggest potential applications in medicinal chemistry, particularly in drug development and biological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
- Molecular Formula : C₈H₉ClF₃NO
- Molecular Weight : 227.6 g/mol
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethoxy group enhances lipophilicity, facilitating membrane permeability and receptor binding. This compound may modulate the activity of specific enzymes and receptors involved in neurological processes and other physiological functions.
1. Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, the presence of the trifluoromethoxy group can enhance binding affinity to biological targets due to its electron-withdrawing nature. This characteristic is crucial for developing inhibitors targeting enzymes involved in various diseases.
3. Neuropharmacological Effects
The compound is under investigation for its potential role in treating neurological disorders. The methanamine moiety may influence neurotransmitter systems, particularly serotonin pathways. Research into structurally related compounds has highlighted their potential as modulators of serotonin activity, which could be beneficial in treating conditions like depression and anxiety .
Comparative Analysis
To understand the unique biological properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-(Trifluoromethoxy)phenyl)methanamine hydrochloride | Structure | Similar enzyme inhibition properties but different receptor affinity |
| 4-(Trifluoromethyl)benzylamine | Structure | Lower reactivity due to lack of methoxy group; less effective in drug development |
Case Studies
Recent studies have explored the synthesis and biological evaluation of compounds with similar frameworks. For example:
- A study on 3-substituted 1,5-diaryl-1H-1,2,4-triazoles found that modifications at the methoxy position significantly influenced their binding affinities for COX-1 receptors . Such findings suggest that variations in substituent positioning can lead to substantial differences in biological activity.
特性
分子式 |
C8H9ClF3NO |
|---|---|
分子量 |
227.61 g/mol |
IUPAC名 |
(2,4,5-trifluoro-3-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H8F3NO.ClH/c1-13-8-6(10)4(3-12)2-5(9)7(8)11;/h2H,3,12H2,1H3;1H |
InChIキー |
DBSOSHLGTWWGGU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1F)F)CN)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















